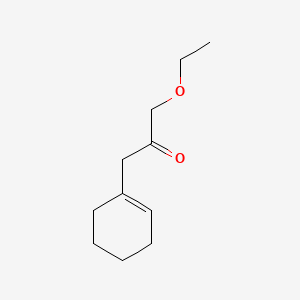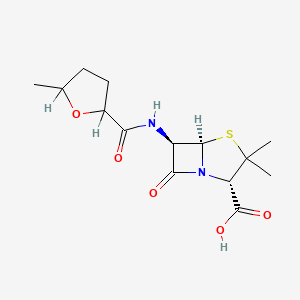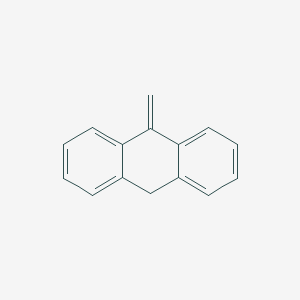
9-Methylidene-9,10-dihydroanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Methylidene-9,10-dihydroanthracene is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a methylene group at the 9th position of the anthracene ring system, resulting in a unique structure that influences its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methylidene-9,10-dihydroanthracene typically involves the reduction of anthracene derivatives. One common method is the reduction of (9-anthrylmethyl) trimethylammonium chloride using lithium aluminium hydride (LAH) in refluxing tetrahydrofuran. This reaction predominantly yields this compound .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 9-Methylidene-9,10-dihydroanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Further reduction can yield 9,10-dihydroanthracene.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride (LAH) and sodium borohydride are frequently used.
Substitution: Friedel-Crafts alkylation and acylation reactions using aluminum chloride as a catalyst.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: 9,10-Dihydroanthracene.
Substitution: Various substituted anthracene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
9-Methylidene-9,10-dihydroanthracene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 9-Methylidene-9,10-dihydroanthracene involves its interaction with various molecular targets. For instance, in biological systems, it may interact with enzymes and receptors, influencing their activity. The compound’s unique structure allows it to participate in cycloaddition reactions, such as the Diels-Alder reaction, where it acts as a diene .
Comparación Con Compuestos Similares
9,10-Dihydroanthracene: A hydrogenated derivative of anthracene, used as a hydrogen donor.
9-Aminomethyl-9,10-dihydroanthracene: Known for its role as a selective antagonist for the 5-HT2A receptor.
Propiedades
Número CAS |
40476-29-7 |
|---|---|
Fórmula molecular |
C15H12 |
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
10-methylidene-9H-anthracene |
InChI |
InChI=1S/C15H12/c1-11-14-8-4-2-6-12(14)10-13-7-3-5-9-15(11)13/h2-9H,1,10H2 |
Clave InChI |
JKJIYCKJURHVEF-UHFFFAOYSA-N |
SMILES canónico |
C=C1C2=CC=CC=C2CC3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


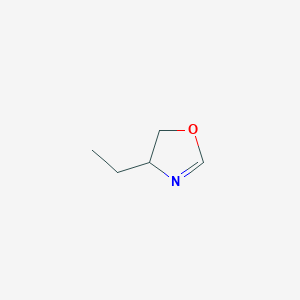
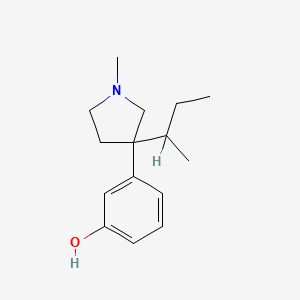
![1-(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)docosan-1-one](/img/structure/B14666991.png)
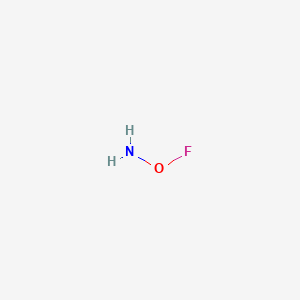
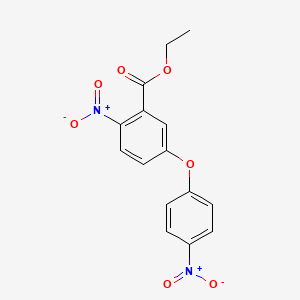
![Phenyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14667016.png)

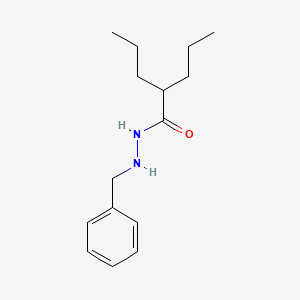


![N-{1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-methylpropylidene}hydroxylamine](/img/structure/B14667042.png)
![N,N-dimethyl-4-[3-(pyren-1-yl)propyl]aniline](/img/structure/B14667056.png)
